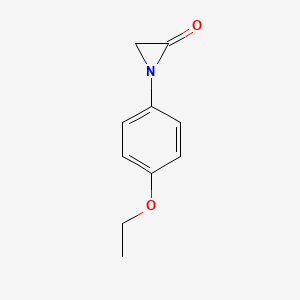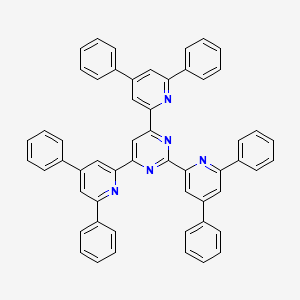
2,2'-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bis(5,6-difenil-1,2,4-triazin-3-il)-4,4'-bipiridina es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y posibles aplicaciones en varios campos científicos. Este compuesto presenta un núcleo de bipiridina sustituido con dos grupos difenil-1,2,4-triazina, lo que lo convierte en un tema de interés en la química de coordinación y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2'-Bis(5,6-difenil-1,2,4-triazin-3-il)-4,4'-bipiridina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. La reacción a menudo requiere el uso de catalizadores y solventes específicos para lograr el producto deseado con alto rendimiento y pureza.
Métodos de Producción Industrial
Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis a mayor escala probablemente implicaría la optimización de los procedimientos de laboratorio para garantizar la rentabilidad y la escalabilidad. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2'-Bis(5,6-difenil-1,2,4-triazin-3-il)-4,4'-bipiridina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los anillos de triazina o el núcleo de bipiridina.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en los anillos de triazina son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, solventes específicos y, a veces, la presencia de catalizadores para facilitar las reacciones.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir estructuras tipo quinona, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando las propiedades del compuesto para aplicaciones específicas.
Aplicaciones Científicas De Investigación
2,2'-Bis(5,6-difenil-1,2,4-triazin-3-il)-4,4'-bipiridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en la química de coordinación para formar complejos con varios metales, que se pueden estudiar por sus propiedades catalíticas.
Biología: La capacidad del compuesto para formar complejos estables lo hace útil para estudiar las interacciones de iones metálicos en sistemas biológicos.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades relacionadas con metales.
Industria: Sus propiedades estructurales únicas lo convierten en un candidato para su uso en la ciencia de los materiales, incluido el desarrollo de nuevos polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo por el cual 2,2'-Bis(5,6-difenil-1,2,4-triazin-3-il)-4,4'-bipiridina ejerce sus efectos implica su capacidad de coordinarse con iones metálicos. El núcleo de bipiridina y los anillos de triazina proporcionan múltiples sitios de coordinación, lo que permite que el compuesto forme complejos estables. Estos complejos pueden interactuar con varios objetivos moleculares y vías, influyendo en las reacciones químicas y los procesos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
2,2'-Bipiridina: Un análogo más simple con solo el núcleo de bipiridina, sin los grupos de triazina.
1,10-Fenantrolina: Otro ligando con una capacidad de coordinación similar pero con diferentes características estructurales.
Ligandos basados en triazina: Compuestos con anillos de triazina pero con diferentes estructuras centrales.
Singularidad
2,2'-Bis(5,6-difenil-1,2,4-triazin-3-il)-4,4'-bipiridina destaca por su combinación de grupos bipiridina y triazina, lo que proporciona un conjunto único de sitios de coordinación y propiedades estructurales. Esto lo hace particularmente versátil en la formación de complejos con una amplia gama de iones metálicos, mejorando su aplicabilidad en varios campos científicos.
Propiedades
Número CAS |
581806-34-0 |
|---|---|
Fórmula molecular |
C40H26N8 |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
3-[4-[2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C40H26N8/c1-5-13-27(14-6-1)35-37(29-17-9-3-10-18-29)45-47-39(43-35)33-25-31(21-23-41-33)32-22-24-42-34(26-32)40-44-36(28-15-7-2-8-16-28)38(46-48-40)30-19-11-4-12-20-30/h1-26H |
Clave InChI |
LORDGSYJXNLLTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC(=C3)C4=CC(=NC=C4)C5=NC(=C(N=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate](/img/structure/B12590691.png)
![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
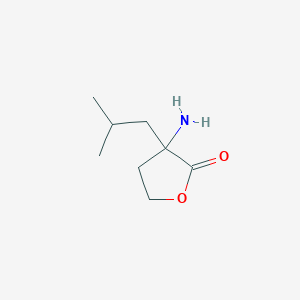
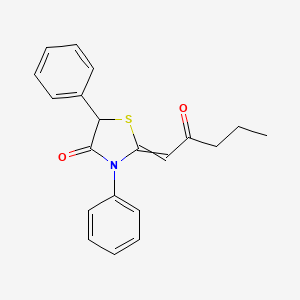

![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)
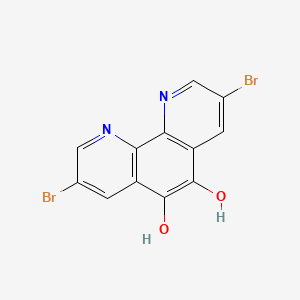
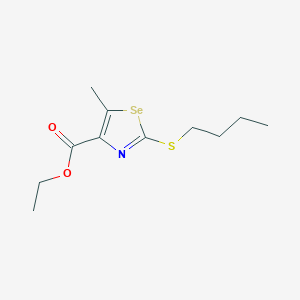
![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
